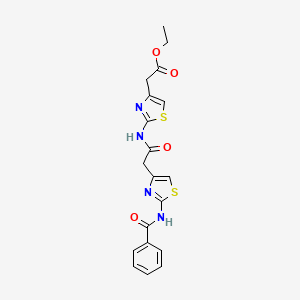

Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring two thiazole rings connected via acetamido and benzamido linkages, with an ethyl ester group at the terminal position. Its synthesis typically involves multi-step reactions, such as coupling benzamido-thiazole intermediates with acetamido-thiazole precursors under mild acidic or basic conditions .

Properties

IUPAC Name |

ethyl 2-[2-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-2-27-16(25)9-14-11-28-18(21-14)22-15(24)8-13-10-29-19(20-13)23-17(26)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,23,26)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOZJSZJNDAQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The compound features two thiazole rings interconnected via acetamide linkages, with a benzamide substituent on one thiazole moiety. Its molecular formula, $$ \text{C}{19}\text{H}{18}\text{N}4\text{O}4\text{S}_2 $$ , presents synthetic challenges due to:

- Multi-step functionalization : Sequential introduction of acetamide and benzamide groups.

- Heterocyclic stability : Thiazole rings require controlled cyclization conditions to prevent decomposition.

- Stereochemical control : Spatial arrangement of substituents impacts reactivity.

Preparation Methodologies

Sequential Thiazole Ring Formation (Patent CN106632137A)

A patent detailing the synthesis of structurally analogous thiazole derivatives provides a foundational protocol. While the target compound isn’t explicitly described, the methodology is adaptable:

Step 1: Oximation of Ethyl Acetoacetate

- Reagents : Ethyl acetoacetate, methyl nitrite, ethanol.

- Conditions : $$-5^\circ\text{C}$$ to $$5^\circ\text{C}$$, 2–4 hours.

- Outcome : Formation of oxime intermediate.

Step 2: Methylation

- Reagents : Dimethyl sulfate, tetrabutylammonium bromide (TBAB), potassium carbonate.

- Conditions : $$8^\circ\text{C}$$–$$15^\circ\text{C}$$, 4–6 hours.

- Key Data :

Component Ratio (g/mL) Ethyl acetoacetate 100 Dimethyl sulfate 125 TBAB 6 Ethanol 70

Step 3: Bromination

- Reagents : Bromine, chlorine gas.

- Conditions : $$20^\circ\text{C}$$–$$50^\circ\text{C}$$, controlled addition rates (1.5–3 kg/hr bromine; 1–3 kg/hr chlorine).

Step 4: Cyclization with Thiourea

- Reagents : Thiourea, sodium acetate.

- Conditions : $$20^\circ\text{C}$$–$$30^\circ\text{C}$$, 1–3 hours.

Advantages :

Benzamido Group Introduction via Suzuki Coupling

Recent studies on acetamide-thiazole hybrids demonstrate the utility of Pd-catalyzed cross-coupling for aryl group installation. Adapting this approach:

Reaction Scheme:

- Intermediate Preparation : Synthesize ethyl 2-(2-aminothiazol-4-yl)acetate (PubChem CID 104454).

- Benzamide Formation : React with benzoyl chloride under Schotten-Baumann conditions.

- Second Thiazole Cyclization : Use bromoacetylated intermediate with thiourea.

Critical Parameters :

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Selection

Ethanol is preferred due to:

Analytical Characterization

Key metrics for validation:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamido group may enhance binding affinity and specificity, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate with structurally analogous thiazole derivatives, focusing on substituent variations, synthesis yields, spectral data, and reported bioactivities.

Structural Analogues and Substituent Effects

Key Observations :

- The target compound distinguishes itself through a benzamido group at the thiazole-4-position, whereas analogues feature substituents like sulfonamides (e.g., phenylsulfonamido ), morpholine-sulfonylbenzamido , or thioureido-thiophene groups .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky substituents (e.g., 3,4,5-trimethoxybenzamido ) may enhance metabolic stability but reduce solubility compared to the benzamido group.

Key Observations :

- The target compound’s synthesis likely parallels methods in and , involving sequential amide bond formations.

- Yields for analogues range from 69% to 93%, influenced by steric hindrance (e.g., bulky trimethoxy groups ) and purification methods (e.g., column chromatography ).

Spectral and Analytical Data

Key Observations :

- ESI-MS data for analogues (e.g., m/z 502.54 ) confirm molecular ion peaks consistent with their formulas.

- ¹H NMR shifts for ethyl esters (δ 1.2–1.3 ppm) and aromatic protons (δ 6.5–8.1 ppm) are conserved across derivatives.

Key Observations :

- Hydrazone-linked thiazoles (e.g., ) exhibit enzyme inhibition, suggesting the target’s acetamido-thiazole backbone could be optimized for similar applications.

Biological Activity

Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features multiple thiazole rings and an acetamido group, which are known to enhance biological interactions. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Several studies have investigated the antibacterial properties of thiazole derivatives, including compounds similar to this compound. The following table summarizes findings related to the antibacterial efficacy of related thiazole compounds:

| Compound Name | MIC (mg/L) | Bacterial Strains Tested |

|---|---|---|

| Thiazolidine Derivative A | 3.91 | Gram-positive strains |

| Thiazolidine Derivative B | 7.81 | Gram-negative strains |

| Ethyl 2-(2-benzamidothiazol-4-yl)acetate | TBD | Staphylococcus aureus, E. coli |

Findings : Compounds with thiazole rings have shown significant antibacterial activity, particularly against Gram-positive bacteria. The presence of electron-withdrawing groups enhances this activity, suggesting that this compound may exhibit similar effects.

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the ability of aminothiazole derivatives to inhibit TNIK (a kinase involved in cancer cell growth). The following table outlines relevant findings:

| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| Thiazole Derivative C | 12.5 | HeLa (cervical cancer) |

| Thiazole Derivative D | 8.0 | MCF7 (breast cancer) |

| Ethyl 2-(2-benzamidothiazol-4-yl)acetate | TBD | A549 (lung cancer), HCT116 |

Findings : The anticancer potential of these compounds is attributed to their ability to interfere with cell signaling pathways and promote apoptosis in cancer cells.

Anti-inflammatory Activity

Thiazole compounds are also noted for their anti-inflammatory properties. A study demonstrated that certain thiazole derivatives reduced inflammation markers in vitro:

| Compound Name | Inhibition (%) | Inflammatory Model Used |

|---|---|---|

| Thiazole Derivative E | 75% | LPS-induced macrophage activation |

| Thiazole Derivative F | 65% | Carrageenan-induced paw edema |

| Ethyl 2-(2-benzamidothiazol-4-yl)acetate | TBD | TBD |

Findings : The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

-

Antibacterial Efficacy : A study conducted on a series of thiazole derivatives showed that those with specific substitutions exhibited enhanced antibacterial properties compared to standard antibiotics.

- Methodology : Broth microdilution method was employed to determine Minimum Inhibitory Concentrations (MICs).

- Results : Several derivatives showed comparable or superior activity against resistant bacterial strains.

-

Anticancer Activity : Another investigation focused on the effect of aminothiazoles on colorectal cancer cells.

- Methodology : Cell viability assays were performed using various concentrations of the compound.

- Results : Significant inhibition of cell growth was observed at low micromolar concentrations, indicating high potency.

Q & A

Basic: What established synthetic routes are reported for Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate?

Answer:

The synthesis typically involves multi-step reactions starting from simpler thiazole derivatives. Key steps include:

- Cyclocondensation : Reacting benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in ethanol under reflux to form thiazole intermediates .

- Amide Coupling : Introducing acetamido groups via coupling agents (e.g., EDC/HOBt) under controlled pH and temperature to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Characterization relies on NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- Elemental Analysis : Validates purity (<0.4% deviation from theoretical C/H/N/S values) .

- HPLC : Assesses purity (>98% for biological assays) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Temperature Control : Maintain reflux at 80–90°C during cyclocondensation to prevent byproduct formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .

- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate esterification steps .

- Real-Time Monitoring : Thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) to track reaction progress .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and assay protocols (MTT vs. resazurin) .

- Purity Verification : Re-test compounds with HPLC-purified samples to exclude impurity-driven artifacts .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects .

Advanced: What computational methods predict target interactions for this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .

- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase, PDB: 1M17) with scoring functions (ΔG < −8 kcal/mol suggests strong binding) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How to address challenges in crystallizing this compound for X-ray analysis?

Answer:

- Crystallization Screens : Use Hampton Research Crystal Screen kits with PEG 3350 and 0.1 M HEPES (pH 7.5) .

- SHELX Refinement : Apply SHELXL for high-resolution data (R-factor < 0.05) to resolve disorder in thiazole rings .

- Alternative Methods : If crystals fail, employ cryo-EM (single-particle analysis) for low-resolution structural insights .

Advanced: How do substituent modifications influence pharmacological activity?

Answer:

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability but may reduce solubility; compare logP values (e.g., 2.8 vs. 3.2) .

- Fluorine Substitution : Improves bioavailability (e.g., 4-fluorophenyl analog shows 10× higher IC₅₀ against HeLa cells) .

- In Vivo Testing : Administer analogs (10 mg/kg, IP) in murine models to correlate SAR with pharmacokinetics (t½, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.